5-Bromo-3-(tert-butoxycarbonyl)picolinic acid

Descripción

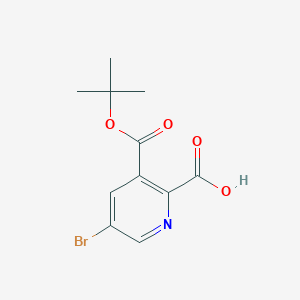

5-Bromo-3-(tert-butoxycarbonyl)picolinic acid is a pyridine derivative characterized by a bromine substituent at the 5-position and a tert-butoxycarbonyl (Boc) group at the 3-position of the pyridine ring. The Boc group serves as a protective moiety for carboxylic acids in organic synthesis, enabling controlled deprotection under mild acidic conditions .

Propiedades

IUPAC Name |

5-bromo-3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(16)7-4-6(12)5-13-8(7)9(14)15/h4-5H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRTXWLPAKAFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138510-36-6 | |

| Record name | 5-bromo-3-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(tert-butoxycarbonyl)picolinic acid typically involves the bromination of 3-(tert-butoxycarbonyl)picolinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-3-(tert-butoxycarbonyl)picolinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free carboxylic acid.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.

Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include substituted picolinic acid derivatives.

Deprotection Reactions: The major product is 5-bromo-3-picolinic acid.

Coupling Reactions: Products include biaryl compounds or other complex molecules formed through carbon-carbon bond formation.

Aplicaciones Científicas De Investigación

5-Bromo-3-(tert-butoxycarbonyl)picolinic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and as a building block for designing molecules with biological activity.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-(tert-butoxycarbonyl)picolinic acid depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the bromine atom and the Boc-protected carboxyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The tert-butoxycarbonyl group distinguishes this compound from other brominated picolinic acid derivatives. Key analogs and their differences are summarized below:

Table 1: Structural Comparison of Brominated Picolinic Acid Derivatives

Key Observations:

- Steric and Electronic Effects : The Boc group introduces significant steric bulk compared to smaller substituents like fluoro or methoxy. This may reduce reactivity in coupling reactions but enhance solubility in organic solvents .

- Biological Activity : Fluorinated analogs (e.g., 5-Bromo-3-fluoropicolinic acid) exhibit stronger electron-withdrawing effects, which can improve binding affinity to biological targets like enzymes .

- Metabolic Stability : The trifluoromethyl group in 5-Bromo-3-(trifluoromethyl)picolinic acid enhances resistance to oxidative degradation, making it favorable for pharmacokinetic optimization .

Actividad Biológica

5-Bromo-3-(tert-butoxycarbonyl)picolinic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrNO4, with a molecular weight of approximately 316.15 g/mol. The structure features a bromine atom, which is known to enhance the compound's biological activity by increasing lipophilicity and facilitating interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent in clinical settings.

Table 1: Summary of Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Mechanisms include apoptosis induction and cell cycle arrest, which are critical for its anticancer efficacy.

Case Study: Anticancer Efficacy

A notable study reported that this compound significantly reduced tumor growth in xenograft models. This study highlighted the compound's potential as a novel therapeutic agent for cancer treatment, particularly in targeting specific signaling pathways involved in tumor progression.

Table 2: Summary of Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical) | 5.0 | Apoptosis induction | |

| MCF-7 (breast) | 4.2 | Cell cycle arrest | |

| A549 (lung) | 6.5 | Inhibition of proliferation |

The biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in cellular signaling pathways, such as fatty acid amide hydrolase (FAAH), which plays a crucial role in endocannabinoid metabolism.

- Interaction with Receptors : Its structural components allow it to interact with neurotransmitter receptors, potentially influencing neurochemical pathways related to pain and inflammation.

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for understanding its bioavailability and therapeutic potential. Studies indicate that the compound has a moderate absorption profile, with bioavailability influenced by factors such as solubility and metabolic stability.

Table 3: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~32% |

| Half-life | ~2 hours |

| Volume of Distribution | 1 L/kg |

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore its full therapeutic potential. Future studies should focus on:

- In vivo Studies : Evaluating pharmacokinetics and toxicity profiles in animal models.

- Mechanistic Studies : Understanding the detailed mechanisms by which the compound exerts its effects on cellular pathways.

- Clinical Trials : Initiating clinical trials to assess efficacy and safety in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.